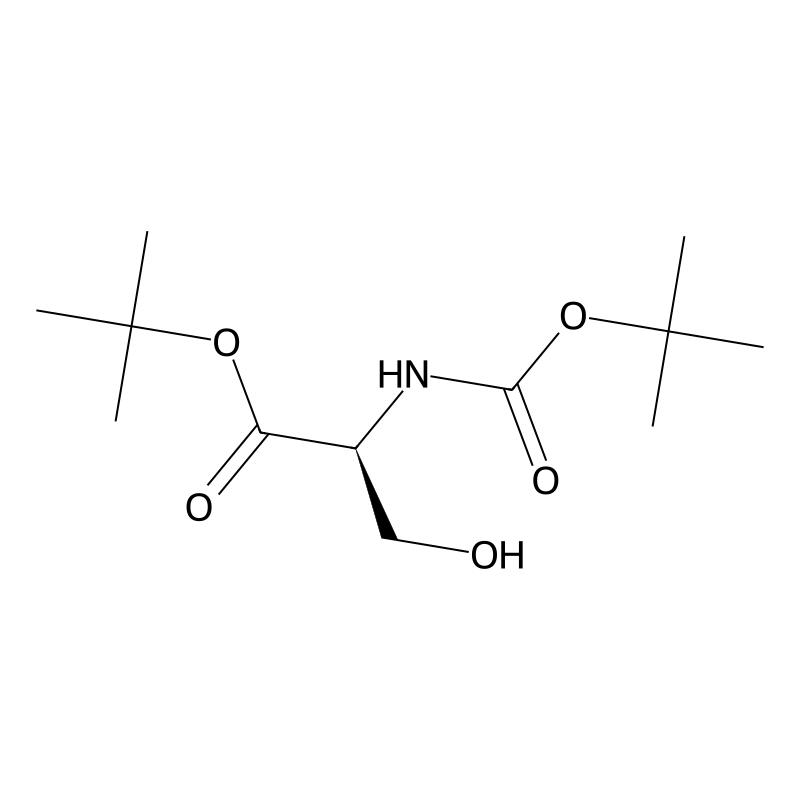Boc-Ser-Otbu

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- N-terminal protection: The Boc (tert-Butyloxycarbonyl) group is a common protecting group used in peptide synthesis as it is stable under a variety of reaction conditions but can be selectively removed under acidic conditions.
- Side chain protection: The OtBu (tert-Butyl) group protects the hydroxyl group on the serine side chain, allowing for selective modification of the peptide backbone while keeping the side chain unreactive.
This combination of protecting groups makes Boc-Ser-Otbu a valuable tool for the synthesis of peptides containing serine residues.
Applications in Peptide Research
Boc-Ser-Otbu finds application in various scientific research areas:
- Solid-phase peptide synthesis (SPPS): This is a common technique for assembling peptides in a stepwise manner. Boc-Ser-Otbu is coupled to the growing peptide chain using standard coupling reagents.
- Synthesis of bioactive peptides: Boc-Ser-Otbu can be used to prepare peptides with specific biological activities, such as enzyme inhibitors, hormones, and antibiotics.
- Study of protein-protein interactions: Peptides containing Boc-Ser-Otbu can be used to probe interactions between proteins, aiding in understanding cellular processes and drug discovery.
Additional Considerations
- Boc-Ser-Otbu is commercially available from various chemical suppliers and is typically used in research laboratories.
- Due to the presence of protecting groups, Boc-Ser-Otbu is not biologically active and cannot be used directly in therapeutic applications.
- The use of Boc-Ser-Otbu requires expertise in organic synthesis and peptide chemistry.
Boc-Ser-OtBu, also known as N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, is a derivative of the amino acid serine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a t-butyl ester on the carboxylic acid group. The compound has the molecular formula and a molecular weight of approximately 261.31 g/mol. Boc-Ser-OtBu is primarily utilized in peptide synthesis due to its protective groups that facilitate selective reactions while preventing undesired side reactions.
- Wear gloves and safety glasses when handling to avoid skin and eye contact.
- Avoid inhalation of dust particles.
- Boc-Ser-OtBu may react with strong acids or bases, so proper handling procedures are essential.
- Refer to the safety data sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal [].
While specific biological activities of Boc-Ser-OtBu are not extensively documented, its parent compound, serine, plays crucial roles in various biological processes including protein synthesis and metabolism. Serine is involved in the biosynthesis of proteins and is a precursor for several important biomolecules, such as neurotransmitters and nucleotides. The protective groups in Boc-Ser-OtBu allow for its use in synthesizing biologically active peptides that may exhibit specific biological functions.
The synthesis of Boc-Ser-OtBu typically involves several steps:
- Protection of Serine: L-serine is reacted with tert-butyloxycarbonyl chloride to introduce the Boc protecting group.
- Formation of Tert-Butyl Ester: The carboxylic acid group of the protected serine is esterified using t-butanol under acidic or basic conditions.
- Purification: The final product can be purified using techniques such as column chromatography.
For example, one method details the reaction of N-carbobenzyloxy-L-serine t-butyl ester with coupling agents in dichloromethane, yielding Boc-Ser-OtBu with high efficiency .
Boc-Ser-OtBu is primarily used in:
- Peptide Synthesis: Its protective groups make it ideal for solid-phase peptide synthesis.
- Drug Development: It serves as an intermediate in synthesizing bioactive peptides that could lead to new therapeutic agents.
- Biochemical Research: Researchers utilize Boc-Ser-OtBu to study protein interactions and enzyme activities.
Interaction studies involving Boc-Ser-OtBu often focus on its role as a building block in peptide chains, examining how modifications to serine residues affect peptide stability and activity. For instance, studies may investigate how different protective groups influence the folding and function of synthesized peptides, particularly those that mimic natural proteins or enzymes.
Boc-Ser-OtBu can be compared with other amino acid derivatives that feature similar protective groups or modifications. Here are some compounds for comparison:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Boc-L-Tyrosine | Similar Boc protection on amino group | Tyrosine's aromatic ring offers unique reactivity. |
| Boc-L-Leucine | Similar structure with aliphatic side chain | Leucine's hydrophobicity influences peptide folding. |
| Boc-L-Alanine | Simple structure with one methyl side chain | Often used for its simplicity in peptide synthesis. |
| N-acetyl-L-serine | Acetyl protection instead of Boc | Provides different reactivity profiles compared to Boc derivatives. |
Boc-Ser-OtBu stands out due to its combination of both the tert-butyloxycarbonyl and t-butyl ester groups, which provide enhanced stability and solubility compared to other derivatives.








